molecular formula C21H39B B14608702 Tris(2-ethylcyclopentyl)borane CAS No. 60134-96-5

Tris(2-ethylcyclopentyl)borane

Cat. No.: B14608702
CAS No.: 60134-96-5
M. Wt: 302.3 g/mol
InChI Key: BOGNTYYCBLAHMU-UHFFFAOYSA-N
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Description

Tris(2-ethylcyclopentyl)borane is an organoboron compound known for its unique structure and reactivity. This compound features a boron atom bonded to three 2-ethylcyclopentyl groups, making it a versatile reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-ethylcyclopentyl)borane typically involves the reaction of boron trihalides with 2-ethylcyclopentyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted byproducts. The general reaction scheme is as follows:

BCl3+3(2ethylcyclopentyl)LiB(2ethylcyclopentyl)3+3LiClBCl_3 + 3 (2-ethylcyclopentyl)Li \rightarrow B(2-ethylcyclopentyl)_3 + 3 LiCl BCl3​+3(2−ethylcyclopentyl)Li→B(2−ethylcyclopentyl)3​+3LiCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(2-ethylcyclopentyl)borane undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form boronic acids or borates.

    Reduction: Can act as a reducing agent in certain organic transformations.

    Substitution: Participates in nucleophilic substitution reactions, where the 2-ethylcyclopentyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

    Boronic Acids: Formed through oxidation reactions.

    Borates: Result from further oxidation.

    Substituted Boranes: Produced via nucleophilic substitution.

Scientific Research Applications

Tris(2-ethylcyclopentyl)borane has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydroboration and polymerization.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of Tris(2-ethylcyclopentyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to catalyze a variety of reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability.

    Tris(2,6-dimethylphenyl)borane: Another organoboron compound with similar reactivity but different steric properties.

Uniqueness

Tris(2-ethylcyclopentyl)borane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to form stable complexes with a variety of substrates sets it apart from other boron compounds.

Properties

CAS No.

60134-96-5

Molecular Formula

C21H39B

Molecular Weight

302.3 g/mol

IUPAC Name

tris(2-ethylcyclopentyl)borane

InChI

InChI=1S/C21H39B/c1-4-16-10-7-13-19(16)22(20-14-8-11-17(20)5-2)21-15-9-12-18(21)6-3/h16-21H,4-15H2,1-3H3

InChI Key

BOGNTYYCBLAHMU-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCC1CC)(C2CCCC2CC)C3CCCC3CC

Origin of Product

United States

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